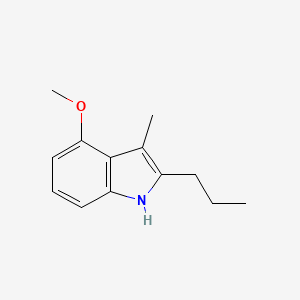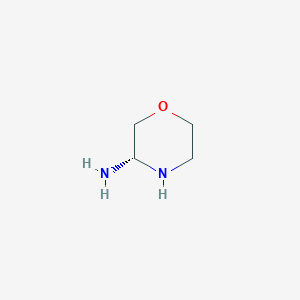
(S)-Morpholin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Morpholin-3-amine is an organic compound with the molecular formula C4H10N2O It is a chiral amine derivative of morpholine, featuring a morpholine ring with an amine group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Morpholin-3-amine can be synthesized through several methods. One common approach involves the reduction of (S)-3-nitromorpholine using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, yielding this compound with high enantiomeric purity.
Another synthetic route involves the reductive amination of morpholine-3-carboxaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This method also provides good yields and enantiomeric excess.
Industrial Production Methods
In an industrial setting, this compound is often produced via catalytic hydrogenation of (S)-3-nitromorpholine. This process is scalable and can be optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of this production method.
Chemical Reactions Analysis
Types of Reactions
(S)-Morpholin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products
Oxidation: Oxo derivatives of morpholine.
Reduction: Secondary amines and other reduced forms.
Substitution: Various substituted morpholine derivatives depending on the electrophile used.
Scientific Research Applications
(S)-Morpholin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which (S)-Morpholin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with a similar structure but lacking the chiral amine group.
®-Morpholin-3-amine: The enantiomer of (S)-Morpholin-3-amine, with different stereochemistry.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature, which can impart specific biological activity and selectivity in various applications. Its ability to participate in diverse chemical reactions and its potential for enantioselective synthesis make it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C4H10N2O |
|---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
(3S)-morpholin-3-amine |
InChI |
InChI=1S/C4H10N2O/c5-4-3-7-2-1-6-4/h4,6H,1-3,5H2/t4-/m0/s1 |
InChI Key |
CIVIECWFUYWCKU-BYPYZUCNSA-N |
Isomeric SMILES |
C1COC[C@H](N1)N |
Canonical SMILES |
C1COCC(N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


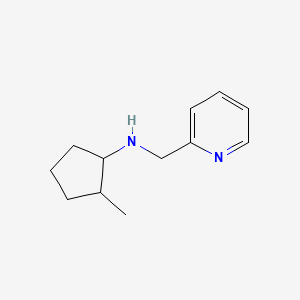

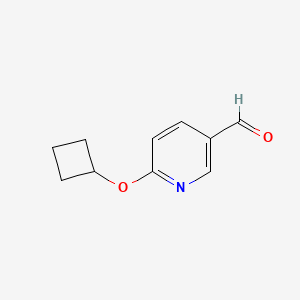
![4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B12985958.png)
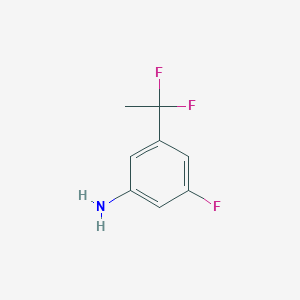
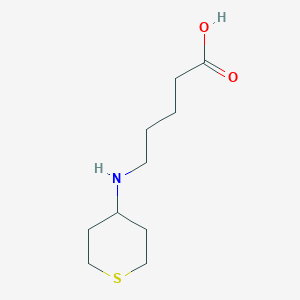
![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B12985969.png)
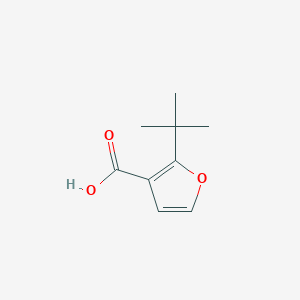
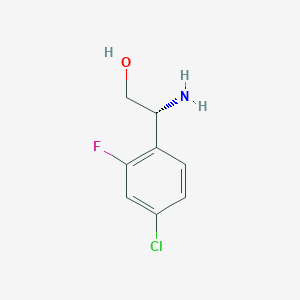
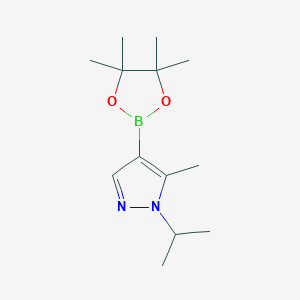
![tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12986013.png)
![N-([1,1'-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine](/img/structure/B12986021.png)
![(2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12986022.png)
